3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-1-benzyl-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-28-19-12-13-22-20(14-19)24(27)21(23(26)18-10-6-3-7-11-18)16-25(22)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRHUHBMVKJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3-benzoyl-6-methoxyquinolin-4-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in treating other diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the inhibition of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- C3 Substituents : The benzoyl group in the target lacks the methoxy present in 93 and 94, which may reduce electron-donating effects compared to 4-methoxybenzoyl derivatives .
- C6 Substituents : The methoxy group in the target compound differs from the fluoro substituent in ’s analog, which could alter electronic distribution and binding affinity .
Example Yields and Conditions:
Biological Activity
3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one (C24H19NO3) is a compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzoyl group, a benzyl group, and a methoxy group. This unique combination contributes to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19NO3 |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 904450-44-8 |
| Chemical Class | Dihydroquinolines |
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays reported IC50 values indicating potent cytotoxic effects against breast and colon cancer cells.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor of key enzymes involved in disease processes. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 5.2 μM and 8.7 μM, respectively .
- Mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential role in cancer therapy .
-
Antimicrobial Activity
- In a series of assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .
- The mode of action was further explored through membrane integrity assays, confirming that the compound disrupts bacterial cell membranes .
-
Enzyme Inhibition Studies
- A recent investigation into its AChE inhibitory activity showed an IC50 value of 20 µM, suggesting potential applications in treating Alzheimer's disease . Docking studies indicated favorable binding interactions with the enzyme's active site.
Q & A
Q. How to design a robust experimental workflow for studying the compound’s photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
